MI 2 MALT1 inhibitor

説明

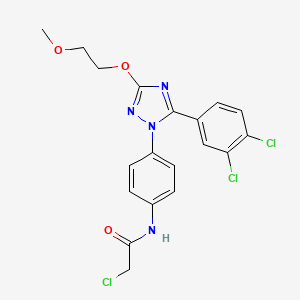

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1,2,4-triazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N4O3/c1-28-8-9-29-19-24-18(12-2-7-15(21)16(22)10-12)26(25-19)14-5-3-13(4-6-14)23-17(27)11-20/h2-7,10H,8-9,11H2,1H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJGQZBSEMDPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MI-2 MALT1 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document consolidates key findings, quantitative data, and experimental methodologies to serve as a comprehensive resource for researchers in oncology, immunology, and drug development.

Core Mechanism of Action

MI-2 is a small molecule inhibitor that selectively targets the paracaspase activity of MALT1.[1][2] MALT1 is a critical mediator in the activation of the NF-κB signaling pathway, particularly downstream of antigen receptors like the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] The mechanism of action of MI-2 involves direct, irreversible binding to the active site of the MALT1 protease.[1][2][3] Specifically, MI-2 covalently binds to cysteine 464 (C464) within the paracaspase domain of MALT1, effectively suppressing its proteolytic function.[5]

This inhibition of MALT1's catalytic activity has several downstream consequences:

-

Inhibition of Substrate Cleavage: MI-2 prevents the cleavage of known MALT1 substrates, such as CYLD, RelB, and A20, which are negative regulators of the NF-κB pathway.[1][3][5]

-

Suppression of NF-κB Signaling: By blocking MALT1's function, MI-2 leads to a dose-dependent decrease in NF-κB reporter activity.[1][6] This is further evidenced by the inhibition of c-REL nuclear localization, a key step in NF-κB activation.[1]

-

Downregulation of NF-κB Target Genes: The suppression of NF-κB signaling results in the downregulation of genes regulated by this pathway, which are often involved in cell proliferation and survival.[1]

-

Induction of Apoptosis: In cancer cells dependent on MALT1 signaling, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), inhibition by MI-2 induces apoptosis.[5]

The inhibitory action of MI-2 is highly selective for MALT1, with little to no activity against structurally related caspases like caspase-3, -8, and -9.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the MI-2 inhibitor across various experimental settings.

Table 1: In Vitro Potency of MI-2

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5.84 µM | Recombinant MALT1 | [2][6][7] |

| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [1][6][7] |

| 0.5 µM | TMD8 (ABC-DLBCL) | [1][6][7] | |

| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [1][6][7] | |

| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [1][6][7] | |

| IC50 (24h) | 0.2 µM | MEC1 (CLL) | [5] |

| Mean IC50 (24h) | 1.17 µM | Primary CLL cells (n=22) | [5] |

Table 2: In Vivo Efficacy and Dosing of MI-2

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| NOD-SCID Mice | TMD8 and HBL-1 ABC-DLBCL xenografts | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [1][2][7] |

| NOD-SCID Mice | OCI-Ly1 xenograft | 25 mg/kg/day, i.p. | No effect on tumor growth | [1][7] |

| Mice | N/A (Toxicity study) | 350 mg/kg | Non-toxic | [1][7] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of MI-2.

MALT1 Proteolytic Activity Assay

This assay is designed to identify and quantify inhibitors of MALT1's enzymatic activity.

-

Reagents and Materials:

-

Procedure:

-

Dispense the test compound or controls into the wells of a 384-well plate.

-

Add recombinant MALT1 enzyme to each well and incubate for a specified period to allow for inhibitor binding.

-

Initiate the reaction by adding the Ac-LRSR-AMC substrate.

-

Measure the fluorescence at two time points using excitation/emission wavelengths of 360/465 nm.[7][8] Measuring at two time points helps to eliminate false positives from autofluorescent compounds.[7][8]

-

Calculate the percent inhibition based on the fluorescence signal relative to the positive and negative controls.

-

Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations (e.g., 0.122–62.5 µM).[7]

-

Cell Proliferation and Viability Assays

These assays determine the effect of MI-2 on the growth and viability of cancer cell lines.

-

Reagents and Materials:

-

MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, HLY-1) cell lines.[7]

-

Cell culture medium and supplements.

-

MI-2 at various concentrations.

-

Reagents for ATP quantification (luminescent method) or MTS assay.[5][7]

-

Trypan blue dye for cell counting.[7]

-

96-well plates.

-

Luminometer or absorbance plate reader.

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Treat the cells with a serial dilution of MI-2 for a specified duration (e.g., 48 hours).[1][7]

-

Assess cell proliferation and viability using an ATP-based luminescence assay or an MTS assay.[5][7]

-

For cell counting, use the trypan blue exclusion method.[7]

-

Normalize the viability of treated cells to that of vehicle-treated control cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values using appropriate software (e.g., CompuSyn).[7]

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of MI-2 in a living organism.

-

Reagents and Materials:

-

Procedure:

-

Subcutaneously implant human ABC-DLBCL cells into the flanks of the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer MI-2 (e.g., 25 mg/kg/day) or vehicle control via i.p. injection for a specified duration.[7]

-

Measure tumor volume regularly using calipers.

-

Monitor the general health and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for c-REL).[1]

-

Visualizations

MALT1 Signaling Pathway and MI-2 Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of MI-2.

Experimental Workflow for MI-2 Evaluation

Caption: A typical experimental workflow for evaluating MI-2.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]

MI-2 as an Irreversible MALT1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MI-2, a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). It details its mechanism of action as an irreversible inhibitor, presents key quantitative data, outlines experimental protocols for its evaluation, and critically discusses recent findings regarding its target selectivity.

Introduction: MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a cysteine protease (paracaspase).[1] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the nuclear factor-kappa B (NF-κB) pathway downstream of antigen receptor stimulation in lymphocytes.[2][3][4] The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RELB.[4][5]

In certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic activation of the CBM complex leads to constitutive MALT1 activity, driving cell survival and proliferation.[6][7][8] This dependency makes MALT1's protease function an attractive therapeutic target.[8] MI-2 was identified as a small molecule that directly inhibits this activity.[6][7]

MI-2: An Irreversible MALT1 Inhibitor

MI-2 is a small molecule that was identified through high-throughput screening as an inhibitor of MALT1's proteolytic function.[6] It binds directly to the MALT1 protein and acts as an irreversible inhibitor, meaning it forms a stable, covalent bond with its target.[6] This irreversible nature leads to sustained suppression of MALT1's enzymatic activity.[6] However, subsequent research has revealed that MI-2 also directly targets Glutathione Peroxidase 4 (GPX4), an observation that has significant implications for the interpretation of experimental data.[9]

Mechanism of Action and Signaling Pathways

On-Target MALT1 Inhibition

Upon antigen receptor engagement in lymphocytes, the CBM complex assembles, leading to the activation of MALT1's protease function.[3] MI-2 directly binds to MALT1, suppressing this proteolytic activity.[6] This inhibition prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-κB activation.[6] The consequences of this inhibition include the suppression of c-REL nuclear localization and the downregulation of NF-κB target genes, ultimately leading to decreased proliferation and apoptosis in MALT1-dependent cancer cells.[6][10]

Off-Target GPX4 Inhibition and Ferroptosis Induction

Recent studies have critically re-evaluated the mechanism of MI-2.[9] It was demonstrated that MI-2 possesses a chloroacetamide moiety, which acts as an electrophilic "warhead." This group covalently targets and inactivates Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis—a form of iron-dependent programmed cell death.[9] This inhibition of GPX4 by MI-2 occurs independently of MALT1.[9] Therefore, the cellular effects observed with MI-2 treatment, such as cell death, may result from a combination of MALT1 inhibition and GPX4-mediated ferroptosis. This finding necessitates careful consideration when interpreting results from studies using MI-2 as a specific MALT1 probe.[9]

References

- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to NF-κB Pathway Suppression by BAY 11-7082

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "MI 2" as an inhibitor of the NF-κB pathway could not be identified in the existing scientific literature. Therefore, this guide utilizes the well-characterized and extensively studied NF-κB inhibitor, BAY 11-7082 , as a representative molecule to illustrate the principles of NF-κB pathway suppression.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. BAY 11-7082 is a synthetic anti-inflammatory compound that has been extensively used as a tool to investigate the NF-κB pathway.[4][5] It acts as a selective and irreversible inhibitor of NF-κB activation by preventing the phosphorylation of IκBα (Inhibitor of κB alpha).[3][6][7] This action traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][3]

Mechanism of Action

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][8] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα.[9] Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and initiate gene transcription.[9]

BAY 11-7082 was initially thought to directly inhibit IKKβ, but further research suggests a more complex mechanism.[5] It is now believed to target upstream components of the ubiquitin system, which are essential for IKK activation.[5][10] By forming covalent adducts with cysteine residues on these ubiquitin-conjugating enzymes, BAY 11-7082 disrupts the signaling cascade leading to IKK activation.[10][11]

Beyond its effects on the NF-κB pathway, BAY 11-7082 has been shown to have other cellular targets, including the NLRP3 inflammasome and certain protein tyrosine phosphatases, which may contribute to its broad anti-inflammatory profile.[1][4][11][12]

Quantitative Data Summary

The inhibitory potency of BAY 11-7082 has been quantified across various cellular assays. The following table summarizes key findings from the literature.

| Target/Process | IC50 Value | Cell Type/System |

| TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells |

| TNFα-induced surface expression of ICAM-1, VCAM-1, and E-selectin | 5-10 µM | Human endothelial cells[6] |

| Inhibition of ubiquitin-specific protease USP7 | 0.19 µM | In vitro |

| Inhibition of ubiquitin-specific protease USP21 | 0.96 µM | In vitro |

| Cell Proliferation (HGC27 Gastric Cancer Cells, 48h) | 6.72 nM | HGC27 cells[13] |

| Cell Proliferation (MKN45 Gastric Cancer Cells, 48h) | 11.22 nM | MKN45 cells[13] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and the inhibitory action of BAY 11-7082.

Experimental Workflow Diagram

References

- 1. invivogen.com [invivogen.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. portlandpress.com [portlandpress.com]

- 11. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]

The MALT1 Inhibitor MI-2: A Targeted Approach for Activated B-Cell-like Diffuse Large B-cell Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive and chemoresistant subtype of DLBCL characterized by constitutive activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] A key mediator in this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), whose proteolytic activity is crucial for the survival and proliferation of ABC-DLBCL cells.[2][4][5] This has positioned MALT1 as a prime therapeutic target. MI-2 is a novel, small-molecule inhibitor that irreversibly targets the protease function of MALT1.[1][6] Preclinical studies have demonstrated that MI-2 selectively induces apoptosis and inhibits the growth of MALT1-dependent ABC-DLBCL cell lines, both in vitro and in vivo, with minimal toxicity in mouse models.[1][6] This technical guide provides a comprehensive overview of the research on MI-2 in the context of ABC-DLBCL, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways and experimental workflows.

Introduction to MALT1 in ABC-DLBCL

Diffuse large B-cell lymphoma (DLBCL) is the most common form of non-Hodgkin's lymphoma.[1] Gene expression profiling has subclassified DLBCL into distinct molecular subtypes, including the germinal center B-cell-like (GCB) and the activated B-cell-like (ABC) subtypes.[1] Patients with ABC-DLBCL have a significantly poorer prognosis compared to those with the GCB subtype due to its resistance to standard chemoimmunotherapy.[1][7]

A defining characteristic of ABC-DLBCL is its reliance on the chronic activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways, which converge on the activation of the NF-κB transcription factor.[4][8] The CARD11-BCL10-MALT1 (CBM) complex is a critical signaling node in this pathway.[2][4] MALT1, a paracaspase, possesses both scaffolding and proteolytic functions that are essential for sustained NF-κB activation.[3][4] Its protease activity leads to the cleavage and inactivation of negative regulators of NF-κB, such as A20 and RELB, thereby promoting cell survival and proliferation.[1][3] Constitutive MALT1 activity is a hallmark of ABC-DLBCL, making it a highly attractive target for therapeutic intervention.[2]

MI-2: A Covalent MALT1 Inhibitor

MI-2 is a small molecule that acts as a potent and irreversible inhibitor of MALT1's proteolytic activity.[1][6] It has been shown to directly bind to MALT1 and suppress its enzymatic function.[1] This inhibition is highly selective for MALT1-dependent ABC-DLBCL cell lines, while MALT1-independent ABC-DLBCL and GCB-DLBCL cell lines remain largely unaffected.[1] The irreversible nature of MI-2 binding may contribute to its potent cellular activity at concentrations lower than its in vitro IC50, potentially due to intracellular accumulation and sustained target engagement.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of MI-2 in ABC-DLBCL cell lines.

Table 1: In Vitro Efficacy of MI-2 in DLBCL Cell Lines

| Cell Line | Subtype | MALT1 Dependence | GI50 (µM) |

| HBL-1 | ABC | Dependent | 0.2 |

| TMD8 | ABC | Dependent | 0.5 |

| OCI-Ly3 | ABC | Dependent | 0.4 |

| OCI-Ly10 | ABC | Dependent | 0.4 |

| U2932 | ABC | Independent | Resistant |

| HLY-1 | ABC | Independent | Resistant |

| OCI-Ly1 | GCB | Independent | Resistant |

| SUDHL-4 | GCB | Independent | Not specified |

Data sourced from[1]. GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.

Table 2: MI-2 Concentrations Used in Key In Vitro Experiments

| Experiment | Cell Line(s) | MI-2 Concentration | Duration |

| NF-κB Reporter Assay | HBL-1 | 200 nM | 24 hr |

| Gene Expression Profiling | HBL-1, TMD8 | 200 nM (HBL-1), 500 nM (TMD8) | 8 hr |

| c-REL Nuclear Localization | HBL-1 | 200 nM | 24 hr |

| MALT1 Substrate Cleavage Assay | HBL-1, TMD8 | 2 µM (pretreatment) | 30 min |

Data compiled from[1].

Signaling Pathway and Mechanism of Action

MI-2 exerts its anti-lymphoma effects by inhibiting the MALT1-mediated cleavage of key signaling proteins, which in turn suppresses the canonical NF-κB pathway. This leads to the downregulation of NF-κB target genes responsible for cell survival and proliferation, ultimately inducing apoptosis in ABC-DLBCL cells.

Figure 1: MALT1 Signaling Pathway in ABC-DLBCL and the inhibitory action of MI-2. This diagram illustrates the constitutive activation of the NF-κB pathway in ABC-DLBCL, originating from chronic B-cell receptor (BCR) signaling or activating mutations in MYD88. This leads to the formation of the CBM complex (CARMA1, BCL10, MALT1). MALT1's scaffolding function activates the IKK complex, leading to IκBα degradation and subsequent nuclear translocation of NF-κB. MALT1's protease activity cleaves and inactivates negative regulators like A20 and RELB. MI-2 irreversibly inhibits the proteolytic function of MALT1, thereby suppressing NF-κB signaling and promoting apoptosis in lymphoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of MI-2.

Cell Viability and Growth Inhibition Assay

-

Cell Culture: ABC-DLBCL and GCB-DLBCL cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

Treatment: Cells are treated with increasing concentrations of MI-2 (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®) which quantifies ATP, an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and the GI50 values are calculated using non-linear regression analysis.

Western Blotting for MALT1 Substrate Cleavage

-

Cell Treatment: ABC-DLBCL cells (e.g., HBL-1, TMD8) are treated with MI-2 (e.g., 2 µM) or vehicle for a specified time (e.g., 30 minutes), followed by treatment with a proteasome inhibitor like MG-132 (e.g., 5 µM) for 1-2 hours to allow for the accumulation of cleaved substrates.[1]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against MALT1 substrates (e.g., A20, BCL10, RELB, CYLD) and a loading control (e.g., α-tubulin or GAPDH).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify changes in protein levels.

NF-κB Reporter Assay

-

Transfection: ABC-DLBCL cells are transiently transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, transfected cells are treated with MI-2 (e.g., 200 nM for HBL-1) or vehicle control.

-

Incubation: Cells are incubated for an additional 24 hours.

-

Lysis and Luciferase Assay: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as a fold change relative to the vehicle-treated cells.

In Vivo Xenograft Studies

-

Cell Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with ABC-DLBCL cells (e.g., 10 x 106 HBL-1 cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of MI-2 (e.g., 10 mg/kg), while the control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width2)/2.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunohistochemistry for c-REL).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of MI-2.

Figure 2: Experimental workflow for MI-2 evaluation. This flowchart outlines the key steps in the preclinical assessment of the MALT1 inhibitor MI-2 for ABC-DLBCL. The process begins with in vitro characterization, including determination of potency (GI50) and elucidation of the mechanism of action through various cellular and molecular assays. Promising in vitro results lead to in vivo validation using xenograft models to assess anti-tumor efficacy and tolerability.

Conclusion and Future Directions

MI-2 represents a promising therapeutic agent for the treatment of ABC-DLBCL by selectively targeting the MALT1 paracaspase, a key driver of the oncogenic NF-κB pathway in this aggressive lymphoma subtype.[1] The preclinical data strongly support its potent and selective anti-lymphoma activity. Future research should focus on the clinical development of MI-2 or its analogs, including Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with relapsed or refractory ABC-DLBCL.[6] Furthermore, combination strategies, for instance with other targeted agents or standard chemotherapy, could be explored to enhance efficacy and overcome potential resistance mechanisms.[8][9] The development of MALT1 inhibitors like MI-2 holds the potential to significantly improve the therapeutic landscape for patients with ABC-DLBCL.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

- 7. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]

- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Foundational Studies of MI-2, a MALT1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MI-2 has demonstrated significant therapeutic potential, particularly in the context of Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a cancer notoriously resistant to standard chemotherapies. This document outlines the core mechanism of action, summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

MI-2 functions as a highly selective, irreversible inhibitor of the MALT1 paracaspase.[1][2][3][4][5] It directly binds to MALT1, leading to the suppression of its proteolytic function.[1][2][3] This inhibition is crucial as MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a vital role in the activation of the NF-κB pathway downstream of B-cell receptor (BCR) and other signaling pathways.[6][7][8] In ABC-DLBCL, this pathway is constitutively active, driving tumor cell proliferation and survival.[7]

The inhibitory action of MI-2 leads to several downstream effects, including the suppression of NF-κB reporter activity, inhibition of c-REL nuclear localization, and downregulation of NF-κB target genes.[1][3] A key molecular marker of MI-2's activity is the inhibition of the cleavage of MALT1 substrates, such as CYLD.[1][9] By abrogating MALT1's enzymatic activity, MI-2 effectively halts the pro-survival signaling cascade in MALT1-dependent cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies of MI-2, providing a comparative overview of its potency and cellular activity.

Table 1: In Vitro Inhibitory Activity of MI-2

| Assay Type | Target | Substrate | IC50 Value | Reference |

| Biochemical Assay | MALT1 Paracaspase | Ac-LRSR-AMC | 5.84 µM | [2][3][10] |

Table 2: Cellular Growth Inhibition (GI50) of MI-2 in DLBCL Cell Lines (48-hour exposure)

| Cell Line | DLBCL Subtype | MALT1 Dependency | GI50 Value (µM) | Reference |

| HBL-1 | ABC | Dependent | 0.2 | [1][3][10] |

| TMD8 | ABC | Dependent | 0.5 | [1][3][10] |

| OCI-Ly3 | ABC | Dependent | 0.4 | [1][3][10] |

| OCI-Ly10 | ABC | Dependent | 0.4 | [1][10] |

| U2932 | ABC | Independent | Resistant | [1][10] |

| HLY-1 | ABC | Independent | Resistant | [1][10] |

| OCI-Ly1 | GCB | - | Resistant | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational studies of MI-2.

MALT1 Biochemical Activity Assay

This assay quantifies the enzymatic activity of MALT1 and its inhibition by MI-2.

Principle: The assay utilizes a fluorogenic peptide substrate, Ac-LRSR-AMC, which upon cleavage by MALT1, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence intensity is directly proportional to MALT1 activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 0.1% (w/v) CHAPS, 1 M ammonium citrate, and 10 mM DTT (added fresh).

-

Recombinant MALT1 enzyme.

-

Fluorogenic Substrate: Ac-LRSR-AMC (final concentration of 25 µM).

-

MI-2 inhibitor dilutions.

-

-

Assay Procedure:

-

In a black 96-well plate, add 95 µL of the cleavage assay buffer containing the substrate.

-

Add 5 µL of recombinant MALT1 (2 µg) to each well.

-

For inhibition studies, pre-incubate MALT1 with varying concentrations of MI-2 before adding the substrate.

-

Include negative controls: buffer with substrate only (no enzyme) and a protease-inactive MALT1 mutant (e.g., MALT1 C464A).

-

-

Measurement:

-

Measure the fluorescence intensity over time (e.g., every 10 minutes for 2-4 hours) at 30°C using a microplate reader with excitation at 350-380 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence over time) to determine MALT1 activity.

-

For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

Cell Proliferation Assay (ATP-Based Luminescence)

This assay determines the effect of MI-2 on the proliferation of cancer cell lines.

Principle: The amount of ATP in a cell population is directly proportional to the number of viable, metabolically active cells. This assay uses a recombinant luciferase enzyme that catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.

Protocol:

-

Cell Seeding:

-

Seed DLBCL cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of MI-2 or vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells.

-

Plot the percentage of growth inhibition against the inhibitor concentration and use a non-linear regression to calculate the GI50 value.[10]

-

Western Blot for CYLD Cleavage

This method is used to detect the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its substrate, CYLD.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HBL-1) with increasing concentrations of MI-2 for 24 hours.[1]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CYLD overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the full-length CYLD protein and a decrease in its cleaved form indicate MALT1 inhibition.[1]

-

Visualizations

The following diagrams illustrate the MALT1 signaling pathway, a general experimental workflow for evaluating MI-2, and the logical relationship of its mechanism of action.

Caption: MALT1 Signaling Pathway in B-Cells.

Caption: Experimental Workflow for MI-2 Evaluation.

Caption: Mechanism of Action of MI-2.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. bowdish.ca [bowdish.ca]

- 3. api.unil.ch [api.unil.ch]

- 4. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 5. bu.edu [bu.edu]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

An In-depth Technical Guide on the Core Biochemical Properties of MI-2 Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

The designation "MI-2 inhibitor" is attributed to two distinct small molecules, each targeting a different critical protein in cellular signaling pathways with significant therapeutic implications. This guide delineates the core biochemical properties of both the MALT1 inhibitor MI-2 and the Menin-MLL inhibitor MI-2, providing a comprehensive overview of their mechanisms of action, quantitative data, and relevant experimental methodologies.

Part 1: MALT1 Inhibitor MI-2

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, making it a prime therapeutic target in certain cancers, particularly Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL). The small molecule MI-2 has been identified as an irreversible inhibitor of MALT1.

Biochemical Properties and Mechanism of Action

MALT1 inhibitor MI-2 is a cell-permeable compound that directly binds to MALT1 and irreversibly suppresses its protease function.[1][2][3] This inhibition leads to a decrease in MALT1-mediated cleavage of its substrates and subsequent downregulation of NF-κB activity.[1][2][4] The primary mechanism involves the disruption of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for activating the IκB kinase (IKK) complex and initiating canonical NF-κB signaling.[5][6]

Recent studies have also revealed that MI-2 can induce ferroptosis, a form of iron-dependent programmed cell death, by directly targeting and inhibiting Glutathione Peroxidase 4 (GPX4), indicating a degree of non-selectivity.[7]

Quantitative Data

The following table summarizes the key quantitative metrics for the MALT1 inhibitor MI-2.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 5.84 µM | Recombinant MALT1 | [4][8] |

| IC50 | 2.1 µM | Recombinant GST-MALT1 | [7] |

| GI50 | 0.2 µM | HBL-1 | [8] |

| GI50 | 0.5 µM | TMD8 | [8] |

| GI50 | 0.4 µM | OCI-Ly3 | [8] |

| GI50 | 0.4 µM | OCI-Ly10 | [8] |

Signaling Pathway

The MALT1 protein is a critical component of the NF-κB signaling pathway downstream of the B-cell receptor (BCR). Upon BCR stimulation, a signaling cascade leads to the formation of the CBM complex, which recruits and activates the IKK complex. IKK then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. MALT1's protease activity cleaves and inactivates negative regulators of this pathway, such as A20 and CYLD, thereby amplifying the NF-κB signal.

Caption: MALT1 signaling pathway and the inhibitory action of MI-2.

Experimental Protocols

This assay measures the protease activity of MALT1 by detecting the cleavage of a fluorogenic substrate.

Workflow Diagram:

References

- 1. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL | Blood | American Society of Hematology [ashpublications.org]

- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 5. Proposed model for MALT1 function in NFKB activation [pfocr.wikipathways.org]

- 6. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. api.unil.ch [api.unil.ch]

Unraveling the Cellular Targets of MI-2: A Technical Guide to the MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular targets and mechanisms of action of MI-2, a potent and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). By delving into the quantitative data, detailed experimental protocols, and affected signaling pathways, this document serves as a comprehensive resource for professionals engaged in oncology, immunology, and drug discovery.

Introduction to MALT1 and the MI-2 Inhibitor

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein that functions as both a scaffold molecule and a paracaspase. It plays a critical role in the activation of immune cells and is a central component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[1][2] This complex is essential for transducing signals from various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR), leading to the activation of transcription factors like NF-κB and AP-1.[1][3] The protease activity of MALT1 is crucial for amplifying and sustaining these signals, primarily through the cleavage of negative regulators of these pathways.[3]

MI-2 is a small molecule inhibitor that has been identified as a selective and irreversible inhibitor of MALT1's proteolytic function.[3][4] It directly binds to the active site of MALT1, effectively suppressing its enzymatic activity.[3][4] This inhibition has shown significant therapeutic potential, particularly in cancers that are dependent on MALT1 signaling, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4]

Quantitative Data on MI-2 Activity

The efficacy of MI-2 has been quantified across various cell lines and assays, providing a clear picture of its inhibitory potential.

| Parameter | Value | Cell Line / Assay Condition | Reference |

| IC50 | 5.84 µM | Cell-free MALT1 activity assay | [5] |

| GI50 | 0.2 µM | HBL-1 (ABC-DLBCL) | [4][5] |

| 0.5 µM | TMD8 (ABC-DLBCL) | [4][5] | |

| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [4][5] | |

| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [4][5] | |

| In Vivo Dosage | 25 mg/kg/day (i.p.) | SCID mice with TMD8 and HBL-1 xenografts | [5] |

| Toxicity | Nontoxic to mice at 350 mg/kg | In vivo studies | [5] |

Core Cellular Targets and Signaling Pathways

MI-2's primary cellular target is the MALT1 paracaspase. Inhibition of MALT1's proteolytic activity by MI-2 disrupts several downstream signaling pathways critical for cell survival and proliferation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of immune cell activation and a key survival pathway for many cancers. MALT1's protease activity is essential for sustained NF-κB activation.[3] MI-2 effectively suppresses this pathway by preventing the MALT1-mediated cleavage of several key substrates.[4][6][7]

-

A20 and CYLD: These are deubiquitinating enzymes that act as negative regulators of the NF-κB pathway.[3][8] MALT1 cleaves and inactivates A20 and CYLD, thus promoting NF-κB signaling.[3][8] MI-2 prevents this cleavage, leading to the suppression of NF-κB activity.[4][9]

-

RelB: A member of the NF-κB family of transcription factors, RelB is also a substrate of MALT1.[10] Its cleavage by MALT1 is thought to modulate NF-κB target gene expression.

-

BCL10: As a component of the CBM complex, BCL10 is also cleaved by MALT1.[4] MI-2 treatment leads to an accumulation of uncleaved BCL10.[4]

-

c-REL: Inhibition of MALT1 by MI-2 leads to the suppression of NF-κB activity and induces the nuclear depletion of the c-REL subunit.[1][4]

The JNK/c-JUN Signaling Pathway

Recent studies have shown that MI-2 can also suppress the c-JUN N-terminal kinase (JNK)/c-JUN signaling pathway in non-small cell lung cancer (NSCLC) cells.[11] This pathway is involved in cell proliferation, migration, invasion, and apoptosis. Treatment with MI-2 was found to decrease the expression of phosphorylated JNK and c-JUN.[11]

Regulation of mRNA Stability

MALT1 also regulates gene expression post-transcriptionally by cleaving mRNA-destabilizing proteins such as Regnase-1 and Roquin-1/2.[3] This cleavage leads to the stabilization of transcripts for certain cytokines and key regulatory proteins.[3] By inhibiting MALT1, MI-2 can indirectly affect the stability of these mRNAs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular targets and effects of MI-2.

MALT1 Proteolytic Activity Assay (High-Throughput Screening)

This assay is used to identify and characterize inhibitors of MALT1's enzymatic activity.

-

Substrate: A fluorogenic substrate, such as Ac-LRSR-AMC, is used.[12]

-

Enzyme: Recombinant full-length wild-type MALT1 is utilized.[5]

-

Reaction: The substrate and enzyme are incubated with varying concentrations of the test compound (e.g., MI-2) in a suitable buffer.[12]

-

Detection: The fluorescence is measured at two different time points using excitation/emission wavelengths of 360/465 nm. This two-point measurement helps to eliminate false positives from autofluorescent compounds.[5][12]

-

Analysis: The percent inhibition is calculated relative to positive (e.g., Z-VRPR-FMK) and negative (buffer only) controls.[12] The IC50 value is then determined from concentration-response curves.[5]

Cell Viability and Proliferation Assays

These assays determine the effect of MI-2 on the growth and survival of cancer cell lines.

-

Cell Culture: MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent cell lines are cultured under standard conditions.[5]

-

Treatment: Cells are treated with a range of MI-2 concentrations for a specified duration (e.g., 48 hours).[5]

-

Quantification:

-

ATP Quantification: Cell proliferation is determined by measuring ATP levels using a luminescent method.[5][12]

-

Trypan Blue Exclusion: Cell viability is assessed by counting viable cells that exclude the trypan blue dye.[5][12]

-

CCK-8/MTS Assay: A colorimetric assay to measure cell viability.[11][13]

-

EdU Staining: A fluorescence-based method to detect DNA synthesis and cell proliferation.[11]

-

-

Analysis: Standard curves are generated to correlate luminescence or optical density with cell number. The GI50 (concentration for 50% growth inhibition) is then calculated.[5][12]

Apoptosis Assays

These assays are used to determine if MI-2 induces programmed cell death.

-

Treatment: Cells are treated with MI-2 for a defined period.

-

Staining:

-

Annexin V/PI Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.[11]

-

-

Western Blotting: The expression levels of apoptosis-related proteins, such as BAX (pro-apoptotic) and BCL2 (anti-apoptotic), are analyzed by western blotting.[11]

Western Blotting for MALT1 Substrate Cleavage

This method is used to directly observe the inhibitory effect of MI-2 on MALT1's proteolytic activity within cells.

-

Cell Treatment: Cells are treated with MI-2, often in the presence of a proteasome inhibitor like MG-132 to allow for the accumulation and visualization of cleavage products.[4]

-

Protein Extraction: Total cell lysates are prepared.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with specific antibodies against MALT1 substrates (e.g., CYLD, A20, BCL10, RelB).[4]

-

Detection: The presence and intensity of both the full-length and cleaved forms of the substrates are detected. A decrease in the cleaved form and an increase in the full-length form indicate MALT1 inhibition.[4]

Conclusion and Future Directions

The MALT1 inhibitor MI-2 demonstrates significant and selective activity against cancers dependent on the MALT1 signaling pathway. Its mechanism of action, centered on the irreversible inhibition of MALT1's protease function, leads to the suppression of key survival pathways like NF-κB and JNK/c-JUN. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations could focus on:

-

Elucidating the full spectrum of MALT1 substrates and how their cleavage is affected by MI-2 in different cellular contexts.

-

Exploring the potential of MI-2 in other inflammatory and autoimmune diseases where MALT1 signaling is implicated.

-

Investigating potential mechanisms of resistance to MI-2 and developing rational combination therapies to overcome them.[14]

This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of MALT1 inhibition and its therapeutic applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MALT1 - Wikipedia [en.wikipedia.org]

- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MALT1 inhibition by MI‑2 suppresses epithelial‑to‑mesenchymal transition and fibrosis by inactivating the NF‑κB pathway in high glucose‑treated HK‑2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mucosa‑associated lymphoid tissue lymphoma translocation protein 1 inhibitor, MI‑2, attenuates non‑small cell lung cancer cell proliferation, migration and invasion, and promotes apoptosis by suppressing the JNK/c‑JUN pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]

- 13. ashpublications.org [ashpublications.org]

- 14. ashpublications.org [ashpublications.org]

The Role of the MALT1 Inhibitor MI-2 in B-cell Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a critical mediator of oncogenic NF-κB signaling in several subtypes of B-cell lymphoma, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL). Its dual function as a scaffold protein and a cysteine protease makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the small molecule inhibitor MI-2, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity against B-cell lymphoma.

Introduction to MALT1 in B-cell Lymphoma

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is essential for NF-κB activation downstream of B-cell receptor (BCR) and Toll-like receptor (TLR) signaling.[1] In normal B-cells, antigen receptor engagement triggers the formation of the CBM complex, leading to the activation of the IKK complex and subsequent NF-κB activation.[1] However, in certain B-cell lymphomas like ABC-DLBCL, constitutive activation of the BCR pathway leads to chronic MALT1 activity, promoting cell survival and proliferation.[2][3]

MALT1's proteolytic activity is crucial for its oncogenic function. It cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3) and RelB, thereby amplifying and sustaining pro-survival signaling.[3][4] The dependence of these lymphomas on MALT1 protease activity makes it a prime target for therapeutic intervention.[3]

MI-2: A Specific MALT1 Protease Inhibitor

MI-2 is a small molecule that acts as a direct and irreversible inhibitor of MALT1's proteolytic activity.[5][6] It covalently binds to the active site of the MALT1 paracaspase domain, effectively blocking its enzymatic function.[4][7] This inhibition is highly selective for MALT1, with little activity against structurally related caspases.[7]

Mechanism of Action of MI-2

The primary mechanism of action of MI-2 is the suppression of the NF-κB signaling pathway. By inhibiting MALT1's protease activity, MI-2 prevents the cleavage of MALT1 substrates, leading to:

-

Inhibition of NF-κB Reporter Activity: MI-2 treatment results in a significant reduction in NF-κB transcriptional activity.[5][6]

-

Inhibition of c-REL Nuclear Localization: The nuclear translocation of the NF-κB subunit c-REL, a hallmark of pathway activation, is blocked by MI-2.[5][7]

-

Downregulation of NF-κB Target Genes: The expression of genes regulated by NF-κB, which are critical for the survival and proliferation of ABC-DLBCL cells, is downregulated following MI-2 treatment.[5][7]

This cascade of events ultimately leads to cell growth inhibition and apoptosis in MALT1-dependent B-cell lymphoma cells.[3][5]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. api.unil.ch [api.unil.ch]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MI-2, a Potent and Irreversible MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the activation of the NF-κB signaling pathway, particularly downstream of antigen receptors in lymphocytes.[1][2] Its proteolytic activity is crucial for the survival and proliferation of certain types of lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] MI-2 is a small molecule inhibitor that directly and irreversibly binds to MALT1, suppressing its protease function.[3][5] This leads to the inhibition of MALT1 substrate cleavage, downregulation of NF-κB target genes, and ultimately, selective cytotoxicity against MALT1-dependent cancer cells.[3][6] These application notes provide a summary of MI-2's activity and detailed protocols for its experimental use.

Data Presentation

In Vitro Activity of MI-2

| Parameter | Cell Line | Value (µM) | Reference |

| Biochemical IC50 | Recombinant MALT1 | 5.84 | [5] |

| GI50 (48 hr) | HBL-1 (ABC-DLBCL) | 0.2 | [3][7] |

| TMD8 (ABC-DLBCL) | 0.5 | [3][7] | |

| OCI-Ly3 (ABC-DLBCL) | 0.4 | [3][7] | |

| OCI-Ly10 (ABC-DLBCL) | 0.4 | [3][7] | |

| U2932 (MALT1-independent) | Resistant | [7] | |

| HLY-1 (MALT1-independent) | Resistant | [7] | |

| GCB-DLBCL cell lines | Resistant | [3] |

In Vivo Activity of MI-2

| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome | Reference |

| SCID Mice | TMD8 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Significant tumor growth suppression | [3][8] |

| SCID Mice | HBL-1 (ABC-DLBCL) | 25 mg/kg/day, i.p. | Significant tumor growth suppression | [3][8] |

| SCID Mice | OCI-Ly1 (GCB-DLBCL) | 25 mg/kg/day, i.p. | No effect on tumor growth | [7] |

Signaling Pathways and Experimental Workflows

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vitro Assay Development Using MI-2 MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule and paracaspase involved in the activation of NF-κB and other signaling pathways, playing a key role in the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[1][2] The proteolytic activity of MALT1 is a key driver in this process, making it an attractive therapeutic target.[3][4] MI-2 is a small molecule inhibitor that directly binds to and irreversibly suppresses the protease function of MALT1.[1][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of MI-2.

Mechanism of Action of MI-2

MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase.[4][6] MALT1's protease activity is integral to the canonical NF-κB signaling pathway.[7] Upon B-cell receptor (BCR) stimulation, a signaling cascade leads to the formation of the CBM complex, consisting of CARD11, BCL10, and MALT1.[8] This complex recruits and activates downstream signaling components, leading to the activation of the IKK complex and subsequent degradation of IκBα. This allows the NF-κB transcription factors, such as c-REL and p65, to translocate to the nucleus and initiate the transcription of target genes responsible for cell survival and proliferation.[1][9]

MALT1's proteolytic function is directed at several negative regulators of the NF-κB pathway, including A20 and CYLD.[1] By cleaving and inactivating these proteins, MALT1 promotes sustained NF-κB signaling. MI-2, by inhibiting MALT1's protease activity, prevents the cleavage of these substrates, leading to the suppression of NF-κB activity, reduced nuclear localization of c-REL, and downregulation of NF-κB target genes.[1][5] This ultimately results in decreased proliferation and apoptosis in MALT1-dependent cancer cells.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of MI-2 across various assays and cell lines.

Table 1: Biochemical and Cellular Inhibitory Activity of MI-2

| Parameter | Value | Assay Type | Source |

| IC₅₀ | 5.84 µM | MALT1 Protease Activity Assay | [5][6] |

| GI₅₀ (HBL-1) | 0.2 µM | Cell Proliferation Assay | [1][5][6] |

| GI₅₀ (TMD8) | 0.5 µM | Cell Proliferation Assay | [1][5][6] |

| GI₅₀ (OCI-Ly3) | 0.4 µM | Cell Proliferation Assay | [1][5][6] |

| GI₅₀ (OCI-Ly10) | 0.4 µM | Cell Proliferation Assay | [1][5][6] |

Table 2: Effective Concentrations of MI-2 in Cellular Assays

| Cell Line | Assay | MI-2 Concentration | Duration | Effect | Source |

| HBL-1 | MALT1 Substrate (CYLD) Cleavage | 62-1000 nM | 24 hours | Dose-dependent decrease in cleavage | [5] |

| HBL-1, TMD8 | NF-κB Signaling (c-REL nuclear localization) | 200-500 nM | 24 hours | Inhibition of c-REL nuclear localization | [1] |

| HK-2 | NF-κB Signaling (p-p65/p65 ratio) | 1, 2, 4 µM | 48 hours | Dose-dependent decrease in p-p65/p65 ratio | [9] |

| HBL-1 | Cell Proliferation (CFSE dilution) | Not specified | 48, 72, 96 hours | Inhibition of proliferation | [1] |

Experimental Protocols

Biochemical MALT1 Protease Activity Assay

This assay measures the direct inhibitory effect of MI-2 on the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant full-length wild-type MALT1

-

Assay Buffer: (Specific buffer composition may need optimization, but a general buffer would be 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

MI-2 compound

-

384-well non-binding microplates[10]

-

Fluorescence plate reader with excitation/emission wavelengths of 360/465 nm[6][11]

Procedure:

-

Prepare a serial dilution of MI-2 in assay buffer. A typical concentration range to determine IC₅₀ would be from 0.122 to 62.5 µM.[6]

-

In a 384-well plate, add recombinant MALT1 to each well (excluding negative control wells).

-

Add the diluted MI-2, positive control (Z-VRPR-FMK), or vehicle (DMSO) to the respective wells.

-

Incubate the plate for 30 minutes at 30°C to allow the inhibitor to bind to the enzyme.[12]

-

Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[10][12]

-

Immediately measure the fluorescence at time zero (T1).[6][11]

-

Measure the fluorescence at the end of the incubation period (T2).[6][11]

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 x [1 - (Fluorescencetest compound(T2-T1) - Fluorescenceneg ctrl(T2-T1)) / (Fluorescencepos ctrl(T2-T1) - Fluorescenceneg ctrl(T2-T1))][6][11]

-

Plot the percent inhibition against the logarithm of the MI-2 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of MI-2 to inhibit MALT1's proteolytic activity within a cellular context by monitoring the cleavage of a known MALT1 substrate, such as CYLD.[1]

Materials:

-

MALT1-dependent cell line (e.g., HBL-1)[1]

-

Complete cell culture medium

-

MI-2 compound

-

Proteasome inhibitor (e.g., MG-132) (optional, to stabilize cleavage products)[1]

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-CYLD, anti-A20, anti-BCL10, and a loading control (e.g., anti-actin or anti-GAPDH)[1][13]

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescence detection reagents

Procedure:

-

Seed HBL-1 cells in a 6-well plate at a density that will allow for sufficient protein extraction after treatment.

-

Treat the cells with increasing concentrations of MI-2 (e.g., 0, 0.1, 0.5, 1, 5 µM) for 8 to 24 hours.[1] Include a positive control MALT1 inhibitor like Z-VRPR-FMK (50 µM) if desired.[1]

-

(Optional) In the last 1-2 hours of incubation, add a proteasome inhibitor like MG-132 (5 µM) to help visualize cleavage products.[1]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against CYLD (or other MALT1 substrates) overnight at 4°C. The antibody should detect both the full-length and cleaved forms of the protein.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the ratio of cleaved to uncleaved CYLD. A decrease in the cleaved form and an increase in the uncleaved form indicates MALT1 inhibition.[1]

Cell Proliferation and Viability Assay

This assay evaluates the effect of MI-2 on the growth and viability of MALT1-dependent and -independent cancer cell lines.

Materials:

-

MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932, HLY-1) DLBCL cell lines[1][6]

-

Complete cell culture medium

-

MI-2 compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP)[1]

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density for each cell line.

-

Allow the cells to adhere or stabilize for 24 hours.

-

Treat the cells with a serial dilution of MI-2. A typical concentration range would be from 0.01 to 10 µM.

-

Incubate the cells for 48 to 96 hours.[1]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells to calculate the percent viability.

-

Plot the percent viability against the logarithm of the MI-2 concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.[1][6]

NF-κB Nuclear Translocation Assay

This assay determines the effect of MI-2 on the translocation of NF-κB subunits (e.g., c-REL, p65) from the cytoplasm to the nucleus.

Materials:

-

MALT1-dependent cell line (e.g., HBL-1, TMD8)[1]

-

Complete cell culture medium

-

MI-2 compound

-

Nuclear and cytoplasmic extraction kit

-

Western blot materials (as described in Protocol 2)

-

Primary antibodies: anti-c-REL, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)[1]

Procedure:

-

Treat cells with MI-2 (e.g., 200-500 nM) for 24 hours.[1]

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

Perform Western blotting on both fractions as described in Protocol 2.

-

Probe the membranes with antibodies against c-REL or p65.

-

Also, probe the membranes with antibodies against a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH) to verify the purity of the fractions.

-

Analyze the band intensities to assess the levels of c-REL/p65 in the nucleus versus the cytoplasm. A decrease in the nuclear fraction indicates inhibition of NF-κB translocation.[1]

Conclusion

The protocols and data presented provide a comprehensive framework for the in vitro evaluation of the MALT1 inhibitor MI-2. These assays are crucial for characterizing the compound's potency, mechanism of action, and cellular efficacy. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to advance the understanding and development of MALT1 inhibitors as potential cancer therapeutics.

References

- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. api.unil.ch [api.unil.ch]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALT1 activity assay [bio-protocol.org]

- 11. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]

- 12. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

MI-2 MALT1 Inhibitor: A Comprehensive Guide for Cell Culture Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2 is a potent, cell-permeable, and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, particularly in lymphocytes.[4][5][6] Its proteolytic activity is linked to the pathogenesis of certain cancers, most notably Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[7][8][9] MI-2 directly binds to MALT1 and suppresses its protease function, leading to the inhibition of NF-κB activity, decreased cell proliferation, and induction of apoptosis in MALT1-dependent cancer cells.[2][3][8][9] These application notes provide detailed protocols and quantitative data to guide researchers in utilizing MI-2 for in vitro cell culture studies.

Mechanism of Action

MI-2 acts as an irreversible inhibitor of the MALT1 paracaspase.[1][2] This inhibition occurs through direct binding to the MALT1 protein.[2][8][9] The primary consequence of MALT1 inhibition by MI-2 is the suppression of the NF-κB signaling pathway.[2][8][9] This is achieved by preventing the MALT1-mediated cleavage of several key substrates, including A20, BCL10, CYLD, and RelB.[7][8] The inhibition of substrate cleavage prevents the nuclear translocation of the NF-κB subunit c-REL, ultimately leading to the downregulation of NF-κB target genes.[2][8][9]

MALT1 Signaling Pathway and Point of MI-2 Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of MI-2.

Quantitative Data Summary

The following tables summarize the key quantitative data for MI-2 in various cell culture applications.

Table 1: In Vitro Inhibitory Activity of MI-2

| Parameter | Value | Assay Condition | Reference |

| IC50 | 5.84 µM | Cell-free MALT1 protease assay | [1][2][3][10] |

Table 2: Growth Inhibition (GI50) of MI-2 in ABC-DLBCL Cell Lines (48-hour treatment)

| Cell Line | GI50 (µM) | Reference |

| HBL-1 | 0.2 | [1][2][11] |

| TMD8 | 0.5 | [1][2][11] |

| OCI-Ly3 | 0.4 | [1][2][11] |

| OCI-Ly10 | 0.4 | [1][2][11] |

Table 3: Effective Concentrations of MI-2 in Cell-Based Assays

| Concentration | Cell Line(s) | Assay | Duration | Effect | Reference |

| 200 nM | HBL-1 | c-REL nuclear localization, Gene expression | 24 hours | Inhibition | [8] |

| 500 nM | TMD8 | c-REL nuclear localization, Gene expression | 24 hours | Inhibition | [8] |

| 1-2 µM | NCI-H1650, A549 | Cell viability, Proliferation, Apoptosis | 24 hours | Decreased viability, inhibited proliferation, promoted apoptosis | [12] |

| 2 µM | HBL-1, TMD8 | MALT1 substrate cleavage (A20, RELB, BCL10) | 30 min pre-treatment | Inhibition | [8] |

| 4 µM | Murine & Human Tumor Organoids | Organoid formation | Monitored over time | Inhibition | [13] |

Experimental Protocols

General Guidelines for MI-2 Preparation and Storage

MI-2 is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[10] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C. For use, the stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability and Proliferation Assay

This protocol can be adapted for various methods such as ATP-based luminescence assays (e.g., CellTiter-Glo®), colorimetric assays (e.g., CCK-8, MTT), or direct cell counting with trypan blue exclusion.

Experimental Workflow for Cell Viability Assay

Caption: A generalized workflow for assessing cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., HBL-1, TMD8)

-

Complete cell culture medium

-

MI-2 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of MI-2 in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of MI-2 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest MI-2 treatment.

-

Incubate the plate for the desired duration (e.g., 48 hours).[1][8]

-

Equilibrate the plate and the viability reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents and incubate as recommended by the manufacturer.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).[1][11]

Protocol 2: Western Blotting for MALT1 Substrate Cleavage

This protocol is designed to assess the inhibitory effect of MI-2 on the proteolytic activity of MALT1 by observing the cleavage of its substrates.

Materials:

-

Cell line of interest (e.g., HBL-1, TMD8)

-

Complete cell culture medium

-

MI-2 stock solution (in DMSO)

-

Proteasome inhibitor (e.g., MG-132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against MALT1 substrates (e.g., A20, BCL10, CYLD, RELB)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with MI-2 (e.g., 2 µM) or vehicle (DMSO) for 30 minutes.[8]

-

To facilitate the visualization of cleavage products, treat the cells with a proteasome inhibitor like MG-132 (e.g., 5 µM) for 1-2 hours.[8]

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against the MALT1 substrates overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands. An increase in the full-length protein and a decrease in the cleaved product indicate MALT1 inhibition.[8]

Protocol 3: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to MI-2 treatment.

Experimental Workflow for NF-κB Reporter Assay

Caption: A generalized workflow for performing an NF-κB reporter assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

MI-2 stock solution (in DMSO)

-

Stimulating agent (e.g., PMA and ionomycin)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24-48 hours, pre-treat the cells with MI-2 (e.g., 2 µM) or vehicle for 30 minutes.[8]

-

Stimulate the cells with an appropriate agent (e.g., PMA/ionomycin) for 2 hours to induce NF-κB activation.[8]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Express the results as fold induction relative to the vehicle-treated control.[8]

Conclusion